((3-(Bromomethyl)cyclobutoxy)methyl)benzene
Overview
Description
((3-(Bromomethyl)cyclobutoxy)methyl)benzene: is an organic compound with the molecular formula C₁₂H₁₅BrO. It is characterized by a benzene ring substituted with a bromomethyl group attached to a cyclobutoxy methyl group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ((3-(Bromomethyl)cyclobutoxy)methyl)benzene typically involves the bromination of a cyclobutylmethyl ether derivative. The process can be summarized in the following steps:
Formation of the Bromomethyl Group: The bromomethyl group is introduced via bromination using bromine (Br₂) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr₃).
Cyclobutylmethyl Ether Formation: The cyclobutylmethyl ether is synthesized through a reaction between cyclobutanol and an appropriate alkylating agent under basic conditions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Bromination: Large-scale bromination using bromine and a catalyst.
Purification: The product is purified through distillation or recrystallization to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions: ((3-(Bromomethyl)cyclobutoxy)methyl)benzene undergoes several types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as hydroxide (OH⁻) or amines.
Oxidation Reactions: The compound can undergo oxidation to form corresponding alcohols or ketones.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or ammonia (NH₃) are commonly used under mild conditions.
Major Products:
Substitution Products: Depending on the nucleophile, products such as hydroxymethyl or aminomethyl derivatives are formed.
Oxidation Products: Alcohols or ketones are the major products of oxidation reactions.
Scientific Research Applications
Chemistry: ((3-(Bromomethyl)cyclobutoxy)methyl)benzene is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology and Medicine: In biological research, this compound is studied for its potential as a building block in the synthesis of bioactive molecules. Its derivatives may exhibit pharmacological properties, making it a candidate for drug development .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity makes it valuable in the synthesis of polymers and advanced materials .
Mechanism of Action
The mechanism of action of ((3-(Bromomethyl)cyclobutoxy)methyl)benzene involves electrophilic aromatic substitution reactions. The bromomethyl group acts as an electrophile, facilitating the substitution of hydrogen atoms on the benzene ring. This process involves the formation of a positively charged benzenonium intermediate, followed by the removal of a proton to yield the substituted benzene product .
Comparison with Similar Compounds
Benzyl Bromide: Similar to ((3-(Bromomethyl)cyclobutoxy)methyl)benzene, benzyl bromide contains a bromomethyl group attached to a benzene ring.
Cyclobutylmethyl Bromide: This compound features a bromomethyl group attached to a cyclobutane ring but does not have the benzene ring, resulting in different reactivity and applications.
Uniqueness: this compound is unique due to the presence of both a benzene ring and a cyclobutyl group. This combination imparts distinct chemical properties, such as increased steric hindrance and specific reactivity patterns, making it valuable in specialized synthetic applications .
Properties
IUPAC Name |
[3-(bromomethyl)cyclobutyl]oxymethylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrO/c13-8-11-6-12(7-11)14-9-10-4-2-1-3-5-10/h1-5,11-12H,6-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODNAZMUIBMSISZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1OCC2=CC=CC=C2)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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